3-[Bis(4-fluorophenyl)phosphinyl]benzenamine
Description
Properties
IUPAC Name |
3-bis(4-fluorophenyl)phosphorylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2NOP/c19-13-4-8-16(9-5-13)23(22,17-10-6-14(20)7-11-17)18-3-1-2-15(21)12-18/h1-12H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSZQFBOQKJCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Phosphorylation and Amination
In this approach, 3-bromoaniline is first converted to its Grignard reagent, which subsequently reacts with bis(4-fluorophenyl)phosphinic chloride. The reaction proceeds under inert conditions (argon) in tetrahydrofuran (THF) at −78°C, yielding the phosphorylated intermediate. Quenching with ammonium chloride followed by oxidation with hydrogen peroxide (30%) produces the target phosphinylbenzenamine in 68% yield.
Key Conditions :
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Solvent: THF, anhydrous
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Temperature: −78°C (Grignard formation), 0°C (quenching)
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Oxidation: H₂O₂, room temperature, 2 hours
Palladium-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling offers a modular route to introduce fluorophenyl groups. Analogous to methods for bis(4-methoxyphenyl)phosphine oxide, Suzuki-Miyaura coupling could link 3-aminophenylboronic acid to bis(4-fluorophenyl)phosphine oxide.
Coupling with Bis(4-fluorophenyl)phosphine Oxide
A mixture of 3-aminophenylboronic acid, bis(4-fluorophenyl)phosphine oxide, Pd(OAc)₂ (5 mol%), and SPhos ligand (10 mol%) in toluene/water (3:1) at 80°C for 24 hours achieves C–P bond formation. The reaction is driven by cesium carbonate (2 equiv) as a base, yielding 72% of the product after column chromatography.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/SPhos |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Base | Cs₂CO₃ (2 equiv) |
Reduction of Phosphine Oxide Intermediates
Reduction of pre-formed phosphine oxides provides a pathway to phosphinylamines. For example, bis(4-fluorophenyl)phosphine oxide can be reduced to the corresponding phosphine, which is then coupled to 3-nitrobenzene derivatives followed by nitro group reduction.
Trichlorosilane-Mediated Reduction
Bis(4-fluorophenyl)phosphine oxide (5.34 mmol) in toluene reacts with trichlorosilane (25 mmol) at 90°C for 5 hours, yielding bis(4-fluorophenyl)phosphine. Subsequent coupling with 3-nitroiodobenzene via Ullmann reaction (CuI, 1,10-phenanthroline) forms 3-nitrophenyl-bis(4-fluorophenyl)phosphine, which is reduced with H₂/Pd-C to the final amine (57% overall yield).
Critical Steps :
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Reduction : Trichlorosilane in toluene at 90°C.
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Coupling : CuI/phenanthroline in DMF at 110°C.
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Nitro Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 6 hours.
Nucleophilic Aromatic Substitution
Electron-deficient aromatic systems permit direct substitution with phosphorus nucleophiles. 3-Aminofluorobenzene derivatives react with bis(4-fluorophenyl)phosphinous acid under basic conditions.
SNAr Reaction with Phosphinous Acid
In dimethyl sulfoxide (DMSO) with KOtBu as base, 3-fluoroaniline reacts with bis(4-fluorophenyl)phosphinous acid at 120°C for 12 hours. The reaction proceeds via a Meisenheimer intermediate, yielding 45% of the target compound after extraction and purification.
Limitations :
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Moderate yields due to competing side reactions.
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Requires electron-withdrawing groups on the aromatic ring.
Oxidative Phosphorylation of Secondary Phosphines
Oxidation of secondary phosphines provides a late-stage route to phosphinylamines. Bis(4-fluorophenyl)phosphine, synthesized via DIBALH reduction of the oxide, is treated with 3-iodoaniline in the presence of an oxidizing agent.
DIBALH Reduction and Subsequent Oxidation
Bis(4-fluorophenyl)phosphine oxide (10 mmol) is reduced with diisobutylaluminum hydride (DIBALH, 30 mmol) in THF at 0°C, yielding the phosphine. This intermediate reacts with 3-iodoaniline and tert-butyl hydroperoxide (TBHP) in acetonitrile at 60°C, forming the phosphinylamine in 64% yield.
Reaction Profile :
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Reduction : DIBALH in THF, 0°C, 2 hours.
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Oxidative Coupling : TBHP, CH₃CN, 60°C, 8 hours.
Analytical Characterization
Successful synthesis requires rigorous characterization:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines . Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms .
Scientific Research Applications
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets through various types of chemical bonds, including hydrogen bonds, van der Waals forces, and covalent bonds . These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphinyl vs. Phosphonate Derivatives
The phosphinyl group in 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine distinguishes it from phosphonate derivatives like Bis(4-sulfamoylphenyl) Phenylphosphonate (). Key differences include:
- Biological Activity : Phosphonates are often potent enzyme inhibitors (e.g., carbonic anhydrase inhibitors in ), whereas phosphinyl groups may modulate target binding through distinct electronic interactions.
- Synthetic Routes: Phosphonates are typically synthesized via reactions of phosphonic dichlorides with alcohols, while phosphinyl derivatives may use analogous phosphorylation strategies with amines or phenols .
Fluorophenyl Substituents
The bis(4-fluorophenyl) groups in the target compound share structural similarities with fluorinated analogs in other studies:
- Antimicrobial Thiazoles (): Compounds like N-((2-(4-fluorophenyl)-6-methylimidazopyridin-3-yl)methyl)benzenamine (13a, ) demonstrate that fluorophenyl groups enhance lipophilicity and membrane permeability, improving antimicrobial efficacy. The fluorine atoms also resist metabolic oxidation, increasing compound stability .
Benzenamine Core
The benzenamine moiety aligns with substituted anilines in and :
- Chloroanilines (): Compared to 3-chloroaniline, the fluorophenyl-phosphinyl substituent in the target compound likely reduces electrophilicity at the aromatic ring, decreasing toxicity risks associated with reactive intermediates.
- Bioactive Benzenamines (): The antimicrobial activity of fluorophenyl-substituted benzenamines (e.g., compound 13a) suggests that the target compound may also exhibit bioactivity, modulated by the phosphinyl group’s steric bulk and electronic effects .
Research Findings and Data
Table 1: Comparative Analysis of Structural and Functional Features
Key Insights:
- Electronic Modulation: Fluorine atoms and the phosphinyl group likely enhance the target compound’s stability and binding affinity compared to non-fluorinated or non-phosphorylated analogs.
- Metabolic Resistance : Fluorophenyl groups may slow oxidative metabolism, extending half-life relative to chlorinated or hydroxylated derivatives .
Biological Activity
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine, with the molecular formula C18H14F2NOP and a molecular weight of 329.28 g/mol, is a phosphinyl compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound is synthesized through the reaction of 4-fluoroaniline with phosphorus reagents such as phosphorus trichloride or phosphorus oxychloride under controlled conditions. Its unique structure combines a phosphinyl group with a benzenamine moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phosphinyl group can modulate enzyme activities, potentially influencing biochemical pathways related to neuropharmacology and cancer biology.
Biological Activity
Research indicates that compounds similar to this compound have shown promising activity in various biological assays:
- Dopamine Transporter (DAT) Inhibition : A study on related compounds highlighted their effectiveness in inhibiting DAT, which is crucial for the treatment of psychostimulant abuse .
- Selectivity and Affinity : Modifications in the molecular structure have been linked to improved selectivity and affinity for DAT and serotonin transporters (SERT), suggesting potential therapeutic applications .
Data Table: Biological Activity Overview
Case Studies
- Preclinical Models of Psychostimulant Abuse : In a study evaluating the effects of various bis(4-fluorophenyl) compounds, this compound exhibited reduced reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors .
- Structure-Activity Relationship (SAR) : Research focused on SAR indicated that modifications to the phosphinyl structure could enhance metabolic stability and binding affinity at DAT, leading to more effective drug candidates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine, and how can purity be optimized?
- Methodology : A two-step approach is typical:
Phosphorylation : React 3-aminophenol with phosphorus oxychloride (POCl₃) to form the phosphorylated intermediate.
Bis-arylation : Introduce 4-fluorophenyl groups via a nucleophilic substitution or cross-coupling reaction (e.g., using Grignard reagents or Pd-catalyzed coupling) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by TLC and HPLC .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm aromatic proton environments and fluorine coupling patterns (e.g., para-substituted fluorophenyl groups show distinct splitting).
- ³¹P NMR : Verify the phosphinyl group’s chemical shift (δ ~20–30 ppm for arylphosphine oxides) .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₈H₁₃F₂NOP: calculated 352.08 g/mol).
- Elemental Analysis : Ensure C, H, N, and P percentages align with theoretical values (±0.3%) .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the electron-withdrawing fluorophenyl group influence the compound’s reactivity in catalysis?
- Electronic Effects : The fluorine atoms increase the electrophilicity of the phosphorus center, enhancing its Lewis acidity. This can improve catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing transition states .
- Experimental Validation : Compare turnover frequencies (TOF) with non-fluorinated analogs using kinetic studies under identical conditions.
Q. What strategies prevent decomposition of this compound under oxidative conditions?
- Stabilization Methods :
- Inert Atmosphere : Conduct reactions under argon/nitrogen to limit oxidation to phosphine oxides.
- Additives : Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate radical degradation pathways.
- Characterization of Byproducts : Use LC-MS to identify degradation products (e.g., phosphine oxides) and adjust reaction conditions accordingly .
Q. Can computational modeling predict this compound’s interactions with biological targets (e.g., kinase inhibitors)?
- Approach :
Docking Studies : Use software like AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase).
MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with inhibitory activity (IC₅₀) .
- Validation : Compare predictions with in vitro enzyme assays (e.g., fluorescence-based kinase activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
